molecular formula C15H22O5 B7996632 1-(2,3-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

1-(2,3-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7996632
M. Wt: 282.33 g/mol
InChI Key: FIKHFRVBKFEBPM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetic propanol derivative characterized by a 2,3-dimethoxyphenyl group attached to a propanol backbone and a 1,3-dioxanyl moiety. The 1,3-dioxanyl group enhances solubility and stability, while the methoxy substituents on the phenyl ring may influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-17-13-6-3-5-11(15(13)18-2)12(16)7-8-14-19-9-4-10-20-14/h3,5-6,12,14,16H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKHFRVBKFEBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound notable for its unique structural features, including a dimethoxyphenyl group and a dioxanyl ring. This compound has garnered attention in various fields, particularly medicinal chemistry and organic synthesis, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C15H22O5
  • Molecular Weight : 282.33 g/mol
  • IUPAC Name : 1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities. Its structural components indicate potential pharmacological properties, including:

  • Antimicrobial Activity : The compound's ability to inhibit microbial growth has been explored in several studies.
  • Insecticidal Properties : Related compounds in the dioxane family have shown larvicidal activity against Aedes aegypti, a vector for several viral diseases.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties of similar compounds indicated that derivatives of the dioxane structure could effectively inhibit bacterial growth. The presence of methoxy groups in the phenyl ring appears to enhance this activity.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
1-(2-Methoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanolS. aureus18

Insecticidal Activity

Research focusing on dioxole derivatives has highlighted their potential as insecticides. For example, compounds with similar structures demonstrated significant larvicidal effects against Aedes aegypti.

CompoundLC50 (μM)LC90 (μM)
3,4-Methylenedioxycinnamic Acid28.9 ± 5.6162.7 ± 26.2
This compound (Expected)TBDTBD

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors within biological systems. Further studies are required to elucidate these interactions and the resulting effects on cellular pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Safety Data (H Codes)
1-(2,3-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (Target) 2,3-dimethoxyphenyl Not explicitly provided ~290–300 (estimated) Research intermediate Likely similar to analogs
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3,4-dimethylphenyl C₁₃H₁₈O₃ 222.28 Chemical synthesis intermediate H303+H313+H333 (ingestion/skin contact hazards)
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3-chlorophenyl C₁₃H₁₇ClO₃ 257.73 Scientific research P264+P280+P305+P351+P338
1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 2-bromophenyl C₁₃H₁₇BrO₃ 301.18 Synthetic intermediate Not provided
1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 2,3-dichlorophenyl C₁₃H₁₆Cl₂O₃ 291.17 Research use No data available
1-(3,4-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3,4-difluorophenyl C₁₃H₁₆F₂O₃ 258.26 Chemical intermediate No data available

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, Br, F): Halogenated analogs (e.g., chloro, bromo) exhibit increased molecular weight and lipophilicity, which may affect membrane permeability in biological assays .
  • Safety Profiles :
    • Compounds with methyl or methoxy substituents (e.g., 3,4-dimethylphenyl analog) share similar hazards (H303+H313+H333), emphasizing the need for protective equipment during handling .

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